molecular formula C4H8O7 B1591660 (2R,3S)-2,3-Dihydroxysuccinic acid hydrate CAS No. 5990-63-6

(2R,3S)-2,3-Dihydroxysuccinic acid hydrate

Cat. No. B1591660
CAS RN: 5990-63-6
M. Wt: 168.1 g/mol
InChI Key: UUDLQDCYDSATCH-NUGIMEKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • (2R,3S)-2,3-Dihydroxysuccinic acid hydrate is an endogenous metabolite .

  • It has a molecular weight of 168.10 g/mol and the chemical formula C₄H₈O₇ .

  • The compound is classified as a ketone , aldehyde , and acid .

  • Its CAS number is 5990-63-6 .





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific synthesis details for this compound in the available sources.





  • Molecular Structure Analysis



    • The structure of (2R,3S)-2,3-Dihydroxysuccinic acid hydrate consists of two hydroxyl groups attached to a succinic acid backbone.





  • Chemical Reactions Analysis



    • No specific chemical reactions were found in the available information.





  • Physical And Chemical Properties Analysis



    • Density : 1.9±0.1 g/cm³

    • Boiling Point : 399.3±42.0 °C at 760 mmHg

    • Flash Point : 209.4±24.4 °C

    • Index of Refraction : 1.586

    • Polar Surface Area : 115 Ų




  • Scientific Research Applications

    Biotechnological and Biological Applications

    • Lactic Acid Production and Its Derivatives : Lactic acid, produced by fermentation of sugars present in biomass, is a precursor for biodegradable polymers and various chemicals like pyruvic acid and acrylic acid (Gao, Ma, & Xu, 2011). This highlights the potential of carboxylic acids in biotechnology and green chemistry.

    • CO2 Reduction and Utilization : Research on the electrochemical reduction of CO2 points to the development of catalytic methods for converting CO2 into useful fuels, demonstrating the relevance of chemical research in addressing climate change (Costentin, Robert, & Savéant, 2013). This highlights the potential for carbon-based compounds in environmental applications.

    • Soil Organic Carbon Stabilization : The role of calcium in stabilizing soil organic carbon (SOC) emphasizes the importance of understanding the interactions between organic compounds and minerals in the soil. Such knowledge is crucial for enhancing soil fertility and carbon sequestration (Rowley, Grand, & Verrecchia, 2017).

    Pharmacological Applications

    • Anti-inflammatory and Anticancer Properties : The pharmacological activities of phenolic compounds, such as their anti-inflammatory and anticancer effects, are well-documented. For instance, gallic acid has been studied for its anti-inflammatory properties, shedding light on potential applications for similar compounds (Bai et al., 2020).

    • Pharmacokinetics and Bioavailability : Understanding the bioavailability and pharmacokinetics of compounds like p-coumaric acid informs their potential therapeutic applications and guides the development of more effective drugs (Pei, Ou, Huang, & Ou, 2016).

    Safety And Hazards



    • No specific safety hazards were mentioned in the available data.




  • Future Directions



    • Further research is needed to explore the biological roles and potential applications of this metabolite.




    Please note that this analysis is based on the available information, and additional studies may provide more insights. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    (2R,3S)-2,3-dihydroxybutanedioic acid;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2/t1-,2+;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UUDLQDCYDSATCH-NUGIMEKKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C(C(=O)O)O)(C(=O)O)O.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [C@@H]([C@@H](C(=O)O)O)(C(=O)O)O.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H8O7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4050433
    Record name meso-Tartaric acid monohydrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4050433
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    168.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2R,3S)-2,3-Dihydroxysuccinic acid hydrate

    CAS RN

    5990-63-6
    Record name meso-Tartaric acid monohydrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4050433
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Mesotartaric acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    A 46.5 g-quantity of the above compound (free base) is dissolved in 200 ml of ethanol, and a solution of 15 g of L-tartaric acid in 200 ml of water is added to the ethanol solution. The resulting mixture is allowed to stand at room temperature. The crystals thus precipitated are recrystallized three times from ethanol-water (6:4) to give tartrate monohydrate as colorless prisms. The tartrate monohydrate is treated with an aqueous solution of sodium bicarbonate to give (-)-1-[5-(4-fluorophenyl)-4,5-dihydroisoxazol-3-ylmethyl]-4-(5-chloro-2-oxo-1-benzimidazolinyl)piperidine. Melting point: 143°-145° C. [α]D25 : -108.8 (chloroform).
    Quantity
    15 g
    Type
    reactant
    Reaction Step One
    Name
    ethanol
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    200 mL
    Type
    solvent
    Reaction Step One
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    10.2 parts of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one are converted into the (+)-2,3-dihydroxybutanedioate salt in 100 parts of water at reflux temperature. The solution is treated for 10 minutes with a mixture of 0.5 parts of activated charcoal and 0.2 parts of hyflo. The latter is filtered off over hyflo and the filtrate is cooled till an oily precipitate is formed. The oily product solidifies upon heating for a while. The whole is allowed to cool to room temperature and stirred for 3 hours at this temperature. The product is filtered off, washed with water and dried in vacuo for 18 hours at 60° C, yielding 10.24 parts (85.3%) of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hemi-[R-(R*,R*)](+)-2,3-dihydroxybutanedioate hydrate; mp. 184.1° C; [α] = + 5.13° (c = 1% CH3OH).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2R,3S)-2,3-Dihydroxysuccinic acid hydrate
    Reactant of Route 2
    (2R,3S)-2,3-Dihydroxysuccinic acid hydrate
    Reactant of Route 3
    (2R,3S)-2,3-Dihydroxysuccinic acid hydrate
    Reactant of Route 4
    (2R,3S)-2,3-Dihydroxysuccinic acid hydrate
    Reactant of Route 5
    (2R,3S)-2,3-Dihydroxysuccinic acid hydrate
    Reactant of Route 6
    (2R,3S)-2,3-Dihydroxysuccinic acid hydrate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.